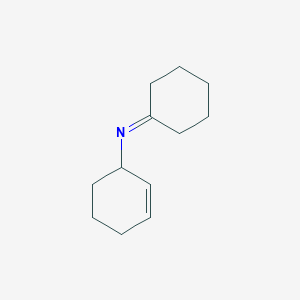

N-(Cyclohex-2-en-1-yl)cyclohexanimine

Description

N-(Cyclohex-2-en-1-yl)cyclohexanimine is a bicyclic secondary amine featuring a cyclohexene substituent conjugated with a cyclohexanimine moiety. This compound is structurally notable for its unsaturated cyclohexene ring, which imparts unique electronic and steric properties compared to fully saturated analogs. It is primarily synthesized via catalytic methods, such as iron-catalyzed allylic amination, yielding 41% under optimized conditions (e.g., using UiO-FeBr, cyclohexene, and aniline) .

Properties

CAS No. |

65305-83-1 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-ylcyclohexanimine |

InChI |

InChI=1S/C12H19N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3,7,11H,1-2,4-6,8-10H2 |

InChI Key |

XVUPAFDDMTWGPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NC2CCCC=C2)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of N-(Cyclohex-2-en-1-yl)cyclohexanimine and Analogs

Key Observations :

- Reactivity : The cyclohexene ring in this compound enhances electrophilicity, enabling efficient allylic amination and sulfonamide formation . Saturated analogs like N-cyclohexylcyclohexanamine lack this reactivity, making them more suited for hydrogen-bonded crystal engineering .

- Synthetic Efficiency : Yields for N-(Cyclohex-2-en-1-yl) derivatives vary widely (38–76%), depending on the catalyst and substrate . Thiourea derivatives (e.g., ) require multi-step synthesis but achieve high crystallinity for structural studies .

Spectroscopic and Analytical Data

- NMR : For N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline, ¹³C NMR peaks at δ 140.6 (aromatic carbons) and 21.1 (methyl groups) highlight electronic effects of substituents . Comparable data for this compound are absent in the evidence but inferred to show deshielded signals due to conjugation.

- HRMS : A related compound, N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline, exhibits an [M + Na]+ peak at m/z 225.1250, consistent with its molecular formula .

Catalytic and Oxidative Behavior

- Oxidation: Cyclohexanimine derivatives are oxidized to cyclohexanone oxime with 98% conversion using Co/Zn-grafted mesoporous silica (CZM-1) under UV/ozone conditions . This contrasts with saturated amines, which are less reactive in such transformations.

- Electron-Transfer Pathways : Electron-deficient sulfonamides derived from this compound participate in oxidative dehydrogenative carboxylation, demonstrating versatility in C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.